2-(4-tert-butylphenyl)-5-methyl-1H-imidazole
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Overview
Description
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole: is a heterocyclic compound that features an imidazole ring substituted with a tert-butylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-(tert-butyl)benzaldehyde with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group, potentially yielding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. Research is ongoing to explore its efficacy and safety in these areas.
Industry: In the industrial sector, 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 2-Phenyl-5-methyl-1H-imidazole
- 2-(4-Methylphenyl)-5-methyl-1H-imidazole
- 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole
Comparison: Compared to similar compounds, 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole exhibits unique properties due to the presence of the tert-butyl group. This bulky substituent increases the compound’s steric hindrance, potentially affecting its reactivity and interaction with biological targets. Additionally, the tert-butyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C14H18N2 |
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Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-10-9-15-13(16-10)11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16) |
InChI Key |
CFYHQCCASVOETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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